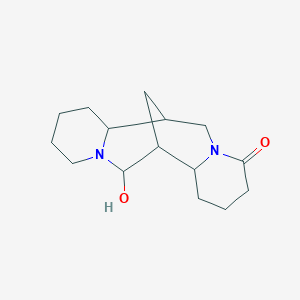

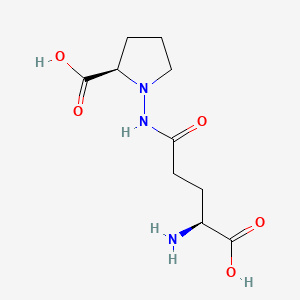

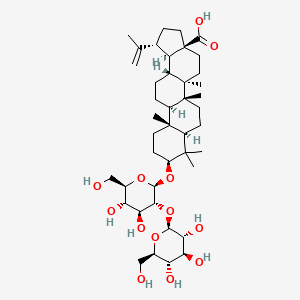

![molecular formula C22H19ClN2O6S B1675528 2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide CAS No. 333745-53-2](/img/structure/B1675528.png)

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide

描述

The compound “2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide” is also known by the synonyms LX2343 and has the molecular formula C22H19ClN2O6S . It has a molecular weight of 474.9 g/mol . The IUPAC name for this compound is 2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide .

Molecular Structure Analysis

The molecular structure of this compound includes functional groups such as benzenesulfonyl, chloro, methoxyanilino, and benzodioxol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 474.9 g/mol . It has a computed XLogP3-AA value of 3.9, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and seven hydrogen bond acceptors . The compound has a rotatable bond count of 7 . The topological polar surface area is 103 Ų . The compound has a complexity of 741 .科学研究应用

有机合成和化学性质

一项研究重点介绍了用于合成 α,β-不饱和 N-甲氧基-N-甲基酰胺官能团的新试剂的开发,展示了磺酰胺基化合物在有机合成中的多功能性。这项工作通过提供构建复杂分子的有效方法,为合成化学的更广泛领域做出了贡献,其中可能包括类似于所讨论化合物的衍生物 (Manjunath, Sane, & Aidhen, 2006).

光伏和非线性光学活性

对苯并噻唑啉酮乙酰胺类似物的研究揭示了它们在光伏效率建模中的潜力。这些化合物表现出良好的光收集效率和电子注入自由能,使其适用于染料敏化太阳能电池 (DSSC)。此外,它们的非线性光学 (NLO) 活性表明在光电器件的开发中应用 (Mary 等人,2020).

药理特征

磺酰胺化合物的另一个方面是它们的药理潜力。例如,κ-阿片受体拮抗剂 PF-04455242 在治疗抑郁症和成瘾症方面显示出治疗潜力。这突出了磺酰胺衍生物在药物化学和药物开发中的相关性 (Grimwood 等人,2011).

酶抑制

带有磺酰胺基的化合物已被评估其酶抑制活性。例如,N-取代-2''-[(苯磺酰基)(哌啶-1-基)氨基]乙酰胺衍生物已被研究其对乙酰胆碱酯酶和丁酰胆碱酯酶等酶的抑制潜力,表明它们在治疗与酶功能障碍相关的疾病中的潜力 (Khalid 等人,2014).

分子对接和抗菌活性

磺酰胺衍生物也已被合成和分析其微生物活性,展示了这些化合物可以表现出的广泛的生物活性。分子对接研究有助于了解这些配体与靶蛋白的结合相互作用,从而深入了解其潜在的治疗应用 (Virk 等人,2018).

作用机制

Target of Action

LX2343, also known as 2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide, BCP28952, LX-2343, or N-(Benzo[d][1,3]dioxol-5-yl)-2-(N-(5-chloro-2-methoxyphenyl)phenylsulfonamido)acetamide, primarily targets amyloid β (Aβ) and GSK-3β .

Amyloid β is a peptide that is believed to be the root cause of Alzheimer’s disease (AD), as its accumulation outside the neurons in the brain leads to harmful events . GSK-3β is a kinase involved in tau hyperphosphorylation, another key event in AD .

Mode of Action

LX2343 interacts with its targets in a few ways. It decreases Aβ accumulation and promotes Aβ clearance . This is achieved by suppressing JNK-mediated APP Thr668 phosphorylation, which inhibits APP cleavage, and by inhibiting BACE1 enzymatic activity .

Furthermore, LX2343 acts as a non-ATP competitive inhibitor of GSK-3β, which helps inhibit tau hyperphosphorylation .

Biochemical Pathways

LX2343 affects several biochemical pathways. It alleviates oxidative stress and inhibits the JNK/p38 and pro-apoptotic pathways . This leads to a reduction in neuronal apoptosis, a key event in AD .

Additionally, LX2343 negatively regulates the AKT/mTOR signaling pathway, promoting autophagy and increasing Aβ clearance .

Result of Action

The molecular and cellular effects of LX2343’s action include a decrease in Aβ accumulation, an increase in Aβ clearance, a reduction in neuronal apoptosis, and an inhibition of tau hyperphosphorylation .

LX2343 also restores the integrity of mitochondrial function and morphology, increases ATP biosynthesis, and reduces ROS accumulation in neuronal cells .

Action Environment

The action of LX2343 can be influenced by the environment in which it is administered. For example, in the context of AD model mice, LX2343 administration significantly ameliorated cognitive deficits and markedly ameliorated the Aβ pathology in their brains .

属性

IUPAC Name |

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O6S/c1-29-19-9-7-15(23)11-18(19)25(32(27,28)17-5-3-2-4-6-17)13-22(26)24-16-8-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYSGIYKAVUVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

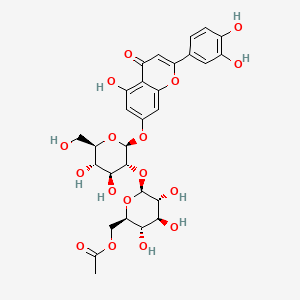

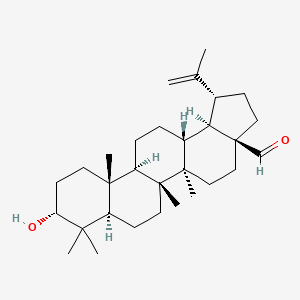

![(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1675458.png)